molecular formula C15H12N2O4 B14692348 1-Methyl-6-nitro-4-phenyl-1,4-dihydro-2h-3,1-benzoxazin-2-one CAS No. 35382-87-7

1-Methyl-6-nitro-4-phenyl-1,4-dihydro-2h-3,1-benzoxazin-2-one

Cat. No.: B14692348
CAS No.: 35382-87-7
M. Wt: 284.27 g/mol
InChI Key: VYJZVGDWPBYNGO-UHFFFAOYSA-N
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Description

1-Methyl-6-nitro-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring

Preparation Methods

The synthesis of 1-Methyl-6-nitro-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-nitroaniline with acetophenone, followed by cyclization and methylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to achieve the desired product. Industrial production methods may involve optimization of these conditions to enhance yield and purity.

Chemical Reactions Analysis

1-Methyl-6-nitro-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-6-nitro-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-6-nitro-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.

Comparison with Similar Compounds

1-Methyl-6-nitro-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one can be compared with other benzoxazine derivatives, such as:

    6-Nitro-2H-[1,4]benzoxazin-3(4H)-one: Similar structure but lacks the methyl and phenyl groups.

    Diazepam: A benzodiazepine with a different core structure but similar pharmacological properties. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

35382-87-7

Molecular Formula

C15H12N2O4

Molecular Weight

284.27 g/mol

IUPAC Name

1-methyl-6-nitro-4-phenyl-4H-3,1-benzoxazin-2-one

InChI

InChI=1S/C15H12N2O4/c1-16-13-8-7-11(17(19)20)9-12(13)14(21-15(16)18)10-5-3-2-4-6-10/h2-9,14H,1H3

InChI Key

VYJZVGDWPBYNGO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(OC1=O)C3=CC=CC=C3

Origin of Product

United States

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